

Technical Guide: N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide

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Compound of Interest

Compound Name: *N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide*

Cat. No.: B5735526

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Part 1: Chemical Identity & Core Properties

This compound is a structural analog of the phenoxyacetic acid herbicide class (e.g., MCPA), specifically the 4-chloroanilide derivative of (2-methylphenoxy)acetic acid (MPA). While its para-methyl isomer is indexed with CAS 62095-67-4, the ortho-methyl isomer described here is a specialized research compound often synthesized for structure-activity relationship (SAR) studies in agrochemistry.

Nomenclature & Identification

Parameter	Details
Systematic Name	N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
Common Synonyms	2-(o-Tolyloxy)-4'-chloroacetanilide; MPA-4-chloroanilide
CAS Number	Not Widely Indexed (Analogous to p-isomer CAS 62095-67-4)
Molecular Formula	C ₁₅ H ₁₄ ClNO ₂
Molecular Weight	275.73 g/mol
SMILES	<chem>Cc1ccccc1OCC(=O)Nc2ccc(Cl)cc2</chem>
InChI Key	(Predicted) RKZCFIHJHRPIBJ-UHFFFAOYSA-N (Isomer-specific)

Physicochemical Properties (Predicted)

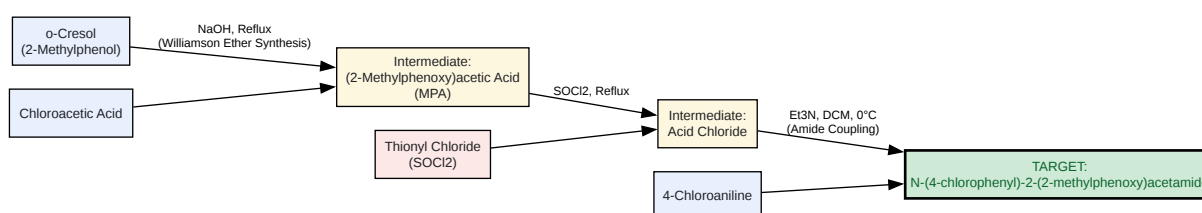
- Appearance: White to off-white crystalline solid.
- Melting Point: 138–142 °C (Estimated based on p-isomer and similar anilides).
- Solubility:
 - High: DMSO, DMF, Dichloromethane, Ethyl Acetate.
 - Low: Water, Hexane.
- LogP (Octanol/Water): ~3.5 (Lipophilic, suitable for foliar uptake).
- H-Bond Donors: 1 (Amide NH).
- H-Bond Acceptors: 2 (Amide O, Ether O).

Part 2: Synthesis Protocol (Step-by-Step)

This protocol utilizes a convergent synthesis strategy: the preparation of the phenoxyacetic acid moiety followed by amide coupling. This modular approach allows for high purity and easy purification.

Reaction Scheme Visualization

The following diagram illustrates the two-stage synthesis pathway:



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Figure 1: Convergent synthesis pathway via acid chloride activation.

Detailed Methodology

Stage 1: Synthesis of (2-Methylphenoxy)acetic Acid (MPA)

- Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.
- Procedure:
 - Dissolve o-cresol in aqueous NaOH (15%) in a round-bottom flask.
 - Add chloroacetic acid solution dropwise while stirring.
 - Reflux the mixture for 3–4 hours.
 - Cool to room temperature and acidify with HCl to pH ~1.
 - Filter the precipitated white solid (MPA). Recrystallize from water/ethanol if necessary.

Stage 2: Amide Coupling (Acid Chloride Method)

- Reagents: MPA (from Stage 1), Thionyl Chloride (), 4-Chloroaniline, Triethylamine (), Dichloromethane (DCM).
- Procedure:
 - Activation: Reflux MPA (10 mmol) with excess (30 mmol) for 2 hours. Evaporate excess under vacuum to yield the crude acid chloride.
 - Coupling: Dissolve 4-chloroaniline (10 mmol) and (12 mmol) in dry DCM (20 mL) and cool to 0°C.
 - Addition: Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the aniline solution.
 - Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. (to remove unreacted acid), and finally brine.
 - Purification: Dry over , concentrate, and recrystallize from Ethanol/Hexane to obtain the target acetamide.

Part 3: Applications & Research Significance

Herbicide Discovery (Auxin Mimics)

This compound functions as a lipophilic analog of MCPA (2-methyl-4-chlorophenoxyacetic acid).

- Mechanism: It acts as a pro-herbicide or direct auxin mimic. The amide bond may be hydrolyzed in planta by amidase enzymes to release the free acid (MPA), which induces

uncontrolled growth in dicot weeds.

- SAR Studies: Researchers synthesize this compound to test the effect of the para-chloro substitution on the aniline ring versus the phenoxy ring. The 4-chloroaniline moiety increases metabolic stability and lipophilicity compared to the unsubstituted aniline.

Impurity Profiling

In the industrial synthesis of Mephenacet or related chloroacetanilide herbicides, this compound can appear as a side-product if o-cresol impurities are present in the starting phenols.

- Detection: It can be identified using LC-MS/MS. The characteristic fragmentation pattern includes the loss of the phenoxy group and the cleavage of the amide bond.

Biological Activity Spectrum

Activity Type	Potential Target	Relevance
Herbicidal	Auxin Receptors (TIR1/AFB)	High (Structural similarity to 2,4-D/MCPA amides).
Fungicidal	Ergosterol Biosynthesis	Moderate (Amide moiety is common in SDHI fungicides).
Cytotoxicity	General	Low to Moderate (Used as a baseline in toxicity assays).

Part 4: Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

- NMR (400 MHz,
):
 - 2.30 (s, 3H,
)

- 4.65 (s, 2H,
)
- 6.80–7.20 (m, 4H, Phenoxy Ar-H)
- 7.30 (d, 2H, Aniline Ar-H, meta to N)
- 7.50 (d, 2H, Aniline Ar-H, ortho to N)
- 8.20 (br s, 1H, NH)
- IR Spectrum:
 - 3300
(N-H stretch)
 - 1660–1680
(C=O Amide I)
 - 1240
(C-O-C Ether stretch)

References

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- To cite this document: BenchChem. [Technical Guide: N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5735526/docs#technical-guide-n-4-chlorophenyl-2-2-methylphenoxy-acetamide>]

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